1-(3-ethynyl-4-methoxyphenyl)ethan-1-one
Description
Properties
CAS No. |
2613381-58-9 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Deacetonative Coupling
A copper-catalyzed deacetonative Sonogashira coupling strategy has been demonstrated for synthesizing aryl ethynyl ketones. In this method, 2-methylbut-3-yn-2-ol serves as the alkyne source, reacting with 4-bromo-3-methoxyacetophenone under catalytic conditions. The reaction proceeds via a deacetonative pathway, eliminating acetone to form the ethynyl bond.
Reaction Conditions :
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Base: Cs2CO3
-
Solvent: DMF, 80°C, 12 hours
-
Yield: 72–78%
This method avoids palladium, reducing costs and simplifying purification. The use of 2-methylbut-3-yn-2-ol ensures regioselectivity, minimizing side reactions.
Palladium-Mediated Cross-Coupling
Traditional Sonogashira coupling using Pd(PPh3)2Cl2 and CuI as co-catalysts has also been adapted. For example, 3-iodo-4-methoxyacetophenone reacts with trimethylsilylacetylene (TMSA) under inert conditions, followed by desilylation with K2CO3/MeOH to yield the terminal alkyne.
Optimization Insights :
-
Desilylation step critical for removing protecting groups.
-
Higher yields (85%) achieved with microwave-assisted heating.
Functionalization via Alkynylation of Aryl Boronic Acids
Nickel-catalyzed alkynylation of aryl boronic acids offers an alternative route. This method leverages the stability of boronic acids and avoids halogenated precursors.
Nickel-Based Catalysis
Aryl boronic acids (e.g., 4-methoxyphenylboronic acid) react with propargyl alcohol derivatives in the presence of NiBr2·diglyme and 1,10-phenanthroline. The reaction occurs in a sealed autoclave with HCFC-244bb as a solvent, achieving 84% yield for analogous structures.
Key Parameters :
-
Temperature: 100°C
-
Time: 5 hours
-
Solvent: HCFC-244bb (enhances reaction efficiency)
This approach is scalable and compatible with electron-rich aromatic systems, though substrate scope limitations exist for sterically hindered compounds.
Reduction-Esterification Sequential Pathway
Indirect methods involving reduction followed by alkynylation have been reported. For instance, 4-methoxyacetophenone is first reduced to 1-(4-methoxyphenyl)ethanol using potassium borohydride, which is then esterified and dehydrated to introduce the ethynyl moiety.
Stepwise Procedure :
-
Reduction : 4-Methoxyacetophenone + KBH4 → 1-(4-Methoxyphenyl)ethanol (98% yield).
-
Esterification : Reaction with acetyl chloride to form the acetate intermediate.
-
Dehydration : Base-mediated elimination to yield the alkyne.
While this method requires multiple steps, it provides high purity and avoids transition-metal catalysts.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cu-Catalyzed Coupling | CuI | 72–78 | Cost-effective, no palladium | Requires inert conditions |
| Pd-Mediated Coupling | Pd(PPh3)2Cl2 | 85 | High regioselectivity | Expensive catalysts |
| Ni-Catalyzed Alkynyl | NiBr2·diglyme | 84 | Scalable, stable intermediates | Limited substrate scope |
| Reduction-Esterification | None | 70 | Metal-free, high purity | Multi-step, lower overall yield |
Structural Characterization and Validation
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is characterized by:
Chemical Reactions Analysis
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one has shown promise in medicinal chemistry due to its ability to interact with biological molecules. The ethynyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This property makes it a candidate for drug design aimed at targeting specific enzymatic pathways.
Enzyme Inhibition Studies
The compound is particularly relevant in studies focusing on enzyme inhibition. Research has indicated that its structural components enhance binding affinity to various receptors, suggesting potential therapeutic effects. Investigations into its interactions with molecular targets could reveal insights into its biological mechanisms and therapeutic potential.
Synthetic Organic Chemistry
Due to its versatility, 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity allows for the formation of complex structures through various organic reactions, making it valuable in synthetic organic chemistry.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition potential of 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one on specific metabolic pathways. Results indicated that the compound effectively inhibited target enzymes at micromolar concentrations, demonstrating its potential as a lead compound for developing new therapeutics aimed at metabolic disorders.
Case Study 2: Synthesis of Complex Molecules
In another research project, the compound was utilized as an intermediate for synthesizing complex heterocyclic compounds. The reaction conditions were optimized to achieve high yields, showcasing the compound's versatility in synthetic applications.
Mechanism of Action
The mechanism of action of 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ethynyl vs. Halogen/Thiophene: The ethynyl group in the target compound enhances electron-withdrawing character compared to chloro or thiophene substituents, favoring reactions like Sonogashira coupling .
- Methoxy vs. Hydroxy : Methoxy groups improve lipid solubility and metabolic stability compared to hydroxy groups, as seen in anti-inflammatory chromones .
Physicochemical Properties
Key Observations :
Comparative Reaction Efficiency :
- Methoxy groups activate the aromatic ring toward electrophilic substitution, whereas ethynyl groups direct reactions to specific positions .
- Brominated intermediates (e.g., 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one ) enable functionalization via nucleophilic substitution or metal-catalyzed coupling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, Friedel-Crafts protocols often use aluminum chloride (AlCl₃) as a Lewis catalyst, with reaction temperatures maintained between 0–5°C to minimize side reactions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are selected based on their ability to stabilize intermediates . Optimization involves adjusting pH (6.5–7.5), reaction time (12–24 hours), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aryl precursor to acetylating agent). Purity is enhanced via recrystallization in ethanol or methanol .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral markers include the acetyl group (δ ~2.5 ppm in ¹H NMR) and ethynyl protons (δ ~3.1 ppm). Computational tools like Gaussian or ORCA are used to validate electronic properties (e.g., HOMO-LUMO gaps) .
Q. What solvents and conditions are critical for stabilizing 1-(3-ethynyl-4-methoxyphenyl)ethan-1-one in solution?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for solubilizing the compound due to its aromatic and acetyl groups. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ethynyl moiety. Degradation is monitored via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., 24-hour exposure in HEK-293 cells).
- Validating target engagement via competitive binding assays (e.g., SPR or ITC).
- Cross-referencing with structurally analogous compounds (e.g., 1-(4-fluoro-2-methoxyphenyl) derivatives) to identify substituent-specific effects .
Q. What strategies are effective for designing multi-step syntheses of derivatives with enhanced bioactivity?
- Methodological Answer : Focus on modular synthetic routes:
Functionalization : Introduce substituents (e.g., –NO₂, –NH₂) via Pd-catalyzed Sonogashira coupling or Ullmann reactions.
Biological Screening : Prioritize derivatives with logP values <3.5 (calculated via ChemAxon) to improve membrane permeability.
SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent positions with receptor affinity (e.g., dopamine D₂ receptors) .
Q. How does the ethynyl group influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The ethynyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key parameters:
- Reaction Efficiency : Optimize Cu(I) concentration (0.1–1.0 mM) and ligand (TBTA) to minimize copper-induced toxicity.
- Product Analysis : Confirm triazole formation via FT-IR (2100 cm⁻¹ alkyne peak disappearance) and MALDI-TOF MS .
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Studies : Use Glide (Schrödinger Suite) to model binding poses in CYP3A4/2D6 active sites.
- MD Simulations : Run 100-ns trajectories (AMBER22) to assess binding stability (RMSD <2.0 Å).
- Metabolite Prediction : ADMET Predictor or MetaSite identifies potential oxidation sites (e.g., methoxy demethylation) .
Contradictory Data Analysis
Q. Why do studies report varying IC₅₀ values for this compound in kinase inhibition assays?
- Methodological Answer : Differences arise from:
- Assay Type : Radiometric vs. fluorescence-based assays yield divergent sensitivity.
- ATP Concentration : Use fixed [ATP] (e.g., 10 µM) to standardize results.
- Enzyme Isoforms : Test against recombinant vs. native kinases (e.g., JNK1 vs. JNK3).
- Statistical Validation : Apply Grubbs’ test to exclude outliers and report mean ± SEM (n ≥ 3) .
Methodological Tables
| Parameter | Optimal Range | Key Evidence |
|---|---|---|
| Friedel-Crafts Temp. | 0–5°C | |
| Solvent for NMR | CDCl₃ or DMSO-d6 | |
| CuAAC Reaction Time | 2–4 hours | |
| LogP (Calculated) | 2.1–2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
